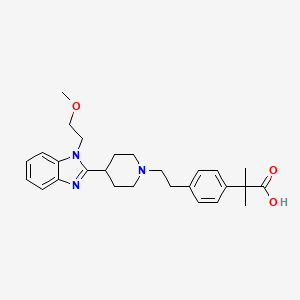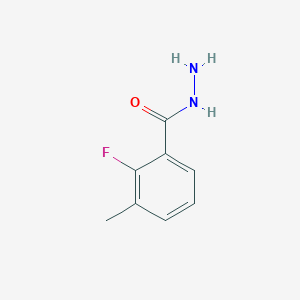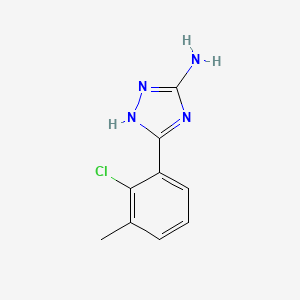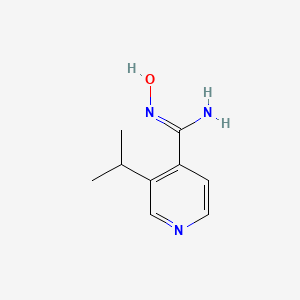
ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylate derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl 3-methyl-1H-pyrrole-2-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation Reactions: Oxidized pyrrole-2-carboxylate derivatives.
Reduction Reactions: Reduced pyrrole-2-carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its biological activity. The compound’s carboxylate group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Another brominated pyrrole derivative with distinct chemical properties and uses.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)4-6(9)10-7/h4,10H,3H2,1-2H3 |
InChI-Schlüssel |
ABKSALVWRPOQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(N1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)



![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)



![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)



![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)
